Benzoic acid, 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
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Overview
Description
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is a complex organic compound with a unique structure that combines benzoic acid and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester typically involves multiple steps. One common method includes the condensation of benzoic acid derivatives with triazine compounds under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different functional groups.
Triazine derivatives: Compounds with triazine cores and varying substituents.
Uniqueness
Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is unique due to its combination of benzoic acid and triazine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85826-16-0 |
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Molecular Formula |
C39H58N6O6 |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-(diethylamino)-6-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C39H58N6O6/c1-11-43(12-2)25-27(7)29(9)48-35(46)31-17-21-33(22-18-31)50-38-40-37(45(15-5)16-6)41-39(42-38)51-34-23-19-32(20-24-34)36(47)49-30(10)28(8)26-44(13-3)14-4/h17-24,27-30H,11-16,25-26H2,1-10H3 |
InChI Key |
RGKYTVAIVLCZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(CC)CC)OC3=CC=C(C=C3)C(=O)OC(C)C(C)CN(CC)CC |
Origin of Product |
United States |
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